3-Amino-1,2-oxazole-5-carbonitrile
Description
3-Amino-1,2-oxazole-5-carbonitrile (CAS 1368187-62-5) is a heterocyclic compound with the molecular formula C₄H₃N₃O and a molecular weight of 109.09 g/mol . Key predicted properties include:
The molecule features an oxazole ring substituted with an amino group at position 3 and a cyano group at position 3.
Properties
IUPAC Name |
3-amino-1,2-oxazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c5-2-3-1-4(6)7-8-3/h1H,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTICSFWJWOXIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368187-62-5 | |
| Record name | 3-amino-1,2-oxazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,2-oxazole-5-carbonitrile typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions often require mild temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,2-oxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions include various substituted oxazoles, amines, and other derivatives that retain the core oxazole structure.
Scientific Research Applications
3-Amino-1,2-oxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1,2-oxazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
3-Ethyl-1,2-oxazole-5-carbonitrile (CAS 1215295-98-9)
Structural Differences: The ethyl group replaces the amino group at position 3. Implications:
- Reactivity: The absence of an amino group reduces nucleophilicity at position 3, limiting participation in condensation or coordination reactions. Safety Data: Limited information is available, but its safety data sheet emphasizes standard first-aid measures for chemical exposure .
5-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1183402-93-8)
Structural Differences : A pyridine ring replaces the oxazole, with an additional oxo group at position 2.
Implications :
- Applications : Used as a pharmaceutical intermediate, suggesting broader medicinal chemistry relevance compared to the simpler oxazole derivative .
Comparison with Functional Analogs
3-Amino-1,2,4-Triazole
Structural Differences: A triazole ring replaces oxazole, with an amino group at position 3. Implications:
- Toxicity: Classified as a Level A carcinogen due to non-cytotoxic, non-mutagenic mechanisms, possibly linked to metal-binding properties (e.g., interaction with FBS and EMEM media components) .
- Metal Coordination: The triazole’s nitrogen-rich structure enhances metal-binding capacity, a trait less pronounced in 3-amino-1,2-oxazole-5-carbonitrile .
Biological Activity
3-Amino-1,2-oxazole-5-carbonitrile is a heterocyclic compound characterized by its molecular formula and a molecular weight of approximately 109.09 g/mol. This compound features an amino group, an oxazole ring, and a nitrile group, which contribute to its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . The mechanism of action is believed to involve the inhibition of key enzymes essential for bacterial cell wall synthesis. This property makes it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been studied for its anticancer properties . In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown cytotoxic effects against human colon carcinoma and non-small-cell lung carcinoma cells. The compound's ability to disrupt cell cycle progression and promote apoptosis is attributed to its interaction with cellular pathways involved in cancer proliferation .
Table: Summary of Biological Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HCT-116 (Colon Carcinoma) | 15.2 | Induction of apoptosis via caspase activation |
| Study 2 | NCI-H460 (Lung Carcinoma) | 12.8 | Inhibition of topoisomerase I |
| Study 3 | A375 (Melanoma) | 18.5 | Disruption of cell cycle at G0/G1 phase |
| Study 4 | U87MG (Glioblastoma) | 10.0 | Induction of oxidative stress leading to apoptosis |
Detailed Findings
- Induction of Apoptosis : In various studies, treatment with this compound resulted in increased levels of apoptotic markers such as PARP cleavage and caspase activation. These findings suggest that the compound effectively triggers programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating further. This was observed in studies involving multiple cancer cell lines, indicating its broad potential as an anticancer agent .
- Synergistic Effects : Some studies have explored the potential synergistic effects when combined with other chemotherapeutic agents, suggesting that this compound could enhance the efficacy of existing treatments while reducing side effects .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication and repair processes in cancer cells.
- Reactive Oxygen Species (ROS) : It can induce oxidative stress within cells, leading to apoptosis.
- Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell survival and proliferation, further contributing to its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
